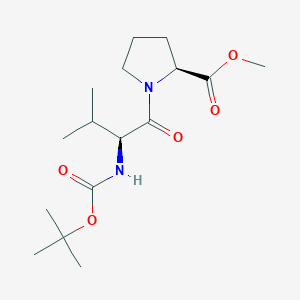
Boc-NH-Val-Pro-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-NH-Val-Pro-OMe is a synthetic peptide compound that consists of a tert-butyloxycarbonyl (Boc) protected amino group, valine (Val), proline (Pro), and a methoxy (OMe) ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-Val-Pro-OMe typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Esterification: The carboxyl group of proline is esterified with methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of valine are protected using Boc2O in industrial reactors.
Automated Coupling: Automated peptide synthesizers are used to couple Boc-Val with proline.
Continuous Esterification: The esterification step is carried out in continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Boc-NH-Val-Pro-OMe undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: Val-Pro-OMe
Hydrolysis: Boc-NH-Val-Pro-OH
Coupling: Extended peptide chains
Aplicaciones Científicas De Investigación
Boc-NH-Val-Pro-OMe has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Drug Delivery: The compound can be used to create peptide-based drug delivery systems.
Biological Studies: It is used in studies related to protein folding, enzyme-substrate interactions, and receptor binding.
Material Science: The compound’s self-assembly properties are exploited in the creation of nanomaterials and biomaterials.
Mecanismo De Acción
The mechanism of action of Boc-NH-Val-Pro-OMe involves its ability to form stable peptide bonds and participate in various biochemical reactions. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional groups. The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Val-Val-OMe: Similar structure but with two valine residues.
Boc-Ile-Ala-OMe: Contains isoleucine and alanine instead of valine and proline.
Fmoc-Val-Pro-OMe: Uses fluorenylmethyloxycarbonyl (Fmoc) protection instead of Boc.
Uniqueness
Boc-NH-Val-Pro-OMe is unique due to its specific combination of valine and proline, which imparts distinct structural and functional properties. The presence of the Boc group provides stability during synthesis, while the methoxy ester group allows for further functionalization .
Propiedades
Número CAS |
38017-75-3 |
|---|---|
Fórmula molecular |
C16H28N2O5 |
Peso molecular |
328.40 g/mol |
Nombre IUPAC |
methyl (2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)12(17-15(21)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)22-6/h10-12H,7-9H2,1-6H3,(H,17,21)/t11-,12-/m0/s1 |
Clave InChI |
KTUXEQMESTZEQT-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)

![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)
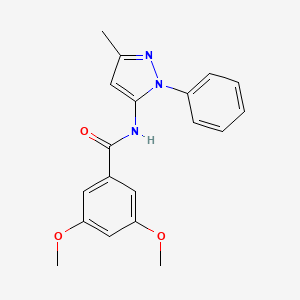
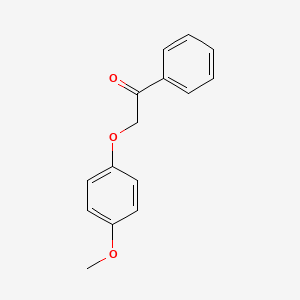
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
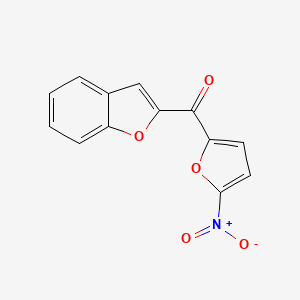
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
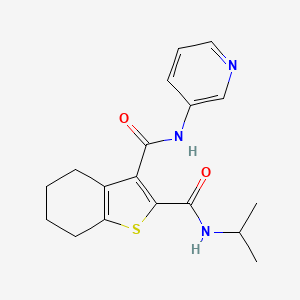
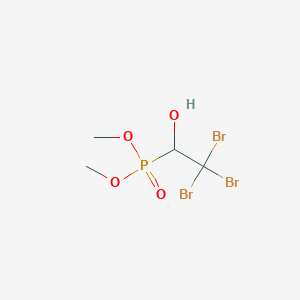
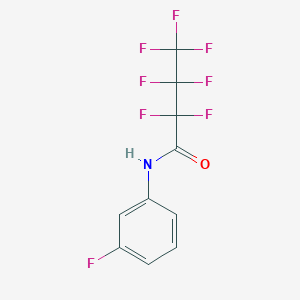
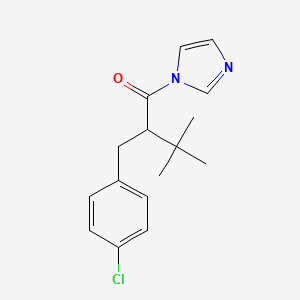
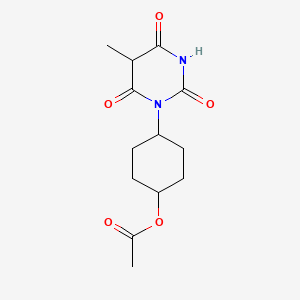
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
